CRM1 degrader 1

Targeted Protein Degradation CRM1/XPO1 Mechanism of Action

Researchers need tool compounds that degrade CRM1 rather than merely blocking nuclear export for mechanism-of-action studies. CRM1 degrader 1 (compound 1l) fulfills this requirement with validated proteasome-dependent degradation. - **Mechanism**: Induces CRM1 degradation via ubiquitin-proteasome pathway (MG132 rescue confirmed). - **Applications**: Gastric cancer models (MGC803, HGC27), SAR campaigns on α,β-unsaturated-δ-lactone scaffold. - **Supply**: Packaged for immediate R&D use. Technical data sheet available.

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
Cat. No. B12408160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRM1 degrader 1
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C)OCC2CC=CC(=O)O2
InChIInChI=1S/C16H20O3/c1-11(2)14-8-7-12(3)9-15(14)18-10-13-5-4-6-16(17)19-13/h4,6-9,11,13H,5,10H2,1-3H3/t13-/m1/s1
InChIKeyCHFFVRWPHNFFIX-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CRM1 Degrader 1: Chemical Identity & Baseline Characteristics


CRM1 degrader 1 (also referred to as compound 1l) is a small-molecule chromosome region maintenance 1 (CRM1/Exportin-1/XPO1) degrader with the CAS number 2986647-41-8, molecular formula C16H20O3, and a molecular weight of 260.33 g/mol . Its chemical structure, derived from the natural product Goniothalamin, features an α,β-unsaturated-δ-lactone core [1]. Unlike many CRM1 inhibitors that only block nuclear export, this compound induces degradation of the CRM1 protein, representing a distinct mechanism of action .

Mechanism

CRM1 protein degrader via proteasome pathway

Scaffold

Natural product-derived (Goniothalamin) with α,β-unsaturated-δ-lactone core

Research Use

Targeted protein degradation studies; CRM1/XPO1 pathway investigation

CRM1 Degrader 1 vs. Generic CRM1 Inhibitors


The CRM1-targeting landscape is heterogeneous, comprising reversible inhibitors (e.g., S109, CBS9106), irreversible covalent inhibitors (e.g., Leptomycin B), and clinical-stage SINE compounds (e.g., Selinexor, Eltanexor) [1]. CRM1 degrader 1 is distinguished by its capacity to induce proteasomal degradation of CRM1, rather than merely blocking its nuclear export function [2]. Substituting a CRM1 inhibitor for a degrader may not produce equivalent biological outcomes, as degradation removes the protein scaffold entirely, potentially impacting CRM1's non-catalytic roles. The following evidence quantifies this differentiation.

Mechanism mismatch

CRM1 inhibitors (e.g., Selinexor) block nuclear export; degradation removes scaffolding functions, so biological outcomes may not transfer directly.

Scaffold-dependent selectivity

Goniothalamin-based α,β-unsaturated-δ-lactone differs structurally from SINE hydrazide and CBS9106 pyrazole series; selectivity profiles may shift across cell models.

Degrader-specific pathway engagement

Proteasome-dependent degradation confirmed by MG132 rescue; simple inhibition may not replicate full target elimination or downstream effector changes.

CRM1 Degrader 1: Key Quantitative Differentiators


Mechanism: Protein Degradation vs. Inhibition

CRM1 degrader 1 induces degradation of CRM1 protein via the proteasome pathway, a mechanism distinct from simple nuclear export inhibition [1]. In contrast, clinical-stage CRM1 inhibitors such as Selinexor (KPT-330) and Eltanexor (KPT-8602) function by reversibly binding to the CRM1 Cys528 residue to block cargo binding and nuclear export, without inducing substantial protein degradation [2]. This mechanistic difference is critical for applications where complete removal of CRM1 is required to abolish both its transport and scaffolding functions.

Mechanism of Action
Class-level inference
Protein degradation vs. reversible inhibition
Target: proteasome-dependent CRM1 elimination; Comparators: Selinexor/Eltanexor (export inhibition)
Degradation removes scaffolding roles; may overcome inhibitor resistance.
MG132 rescue confirmed proteasome involvement.
Targeted Protein Degradation CRM1/XPO1 Mechanism of Action

Selective Cytotoxicity in Gastric Cancer Models

CRM1 degrader 1 (compound 1l) exhibits a pronounced selectivity window between cancerous and normal gastric cell lines [1]. In the original characterization study, the compound demonstrated a 'strong cytotoxic effect' against gastric cancer cell lines MGC803 and HGC27, while exhibiting 'low toxic' effects on the Human Gastric Mucosal Epithelial Cell Line (GES1) [1]. This contrasts with some broad-spectrum CRM1 inhibitors like S109, which show anti-proliferative activity (IC50 = 0.97-1.2 μM in colorectal cancer cells HCT-15/HT-29) but for which comparable normal cell selectivity data are not always a primary reported feature [2].

Cell-Model Selectivity
Cross-study comparable
Reported selective cytotoxicity: MGC803/HGC27 cancer vs. GES1 normal gastric cells
Comparator S109 IC50: 0.97-1.2 μM in colorectal cells (no normal cell data highlighted)
Supports cell-model selectivity endpoint review.
Qualitative selectivity window; quantitative index not yet calculated.
Selective Cytotoxicity Gastric Cancer Cancer Drug Screening

Target Engagement: Proteasome-Dependent Degradation

Treatment with CRM1 degrader 1 leads to a dose-dependent downregulation of CRM1 protein levels, and this degradation is blocked by the proteasome inhibitor MG132, confirming a proteasome-dependent mechanism [1]. This is a distinct target engagement profile compared to reversible CRM1 inhibitors like S109 and CBS9106, which also induce some degradation but through a mechanism linked to conformational changes upon reversible binding and dissociation [2]. The explicit demonstration of proteasome dependence via MG132 rescue provides a clear experimental handle for target engagement studies.

Target Engagement
Cross-study comparable
Dose-dependent CRM1 downregulation rescued by proteasome inhibitor MG132
Western blot in MGC803; S109/CBS9106 induce degradation via conformational change
Confirms proteasome-dependent engagement for degrader studies.
Explicit rescue validation provides experimental control handle.
Target Engagement Proteasome CRM1 Degradation

Chemical Scaffold: α,β-Unsaturated-δ-Lactone Core

CRM1 degrader 1 is derived from the natural product Goniothalamin and possesses an α,β-unsaturated-δ-lactone core [1]. This scaffold is chemically distinct from the Selective Inhibitor of Nuclear Export (SINE) series (e.g., Selinexor, KPT-185), which are based on a distinct hydrazide scaffold, and from the CBS9106/S109 series, which contain a trifluoromethyl pyrazole moiety [2]. This structural divergence offers a different chemical starting point for medicinal chemistry optimization and may circumvent specific resistance mutations or patent restrictions associated with the more heavily investigated SINE compounds.

Chemical Scaffold
Supporting evidence
α,β-unsaturated-δ-lactone (Goniothalamin derivative) vs. SINE hydrazide or CBS9106 trifluoromethyl pyrazole
Structurally distinct core; may circumvent resistance mutations associated with SINE compounds.
Scaffold differentiation supports SAR campaigns outside patent-heavy SINE space.
Data to verify in broader kinase/protease selectivity panels.
Chemical Scaffold Natural Product Derivative Goniothalamin

Optimal Applications for CRM1 Degrader 1


Gastric Cancer Cell Studies with Selective Cytotoxicity

CRM1 degrader 1 is specifically suited for experiments involving gastric cancer cell lines MGC803 and HGC27, where its selective cytotoxicity against cancerous cells relative to normal gastric epithelial cells (GES1) has been documented [1]. Researchers investigating CRM1's role in gastric cancer progression or evaluating the effects of CRM1 degradation on tumor suppressor localization (e.g., p53, Rb1) will find this compound's established activity profile in these specific models directly relevant.

Proteasome-Dependent CRM1 Degradation Studies

The confirmed proteasome-dependent degradation mechanism of CRM1 degrader 1, validated by MG132 rescue experiments, makes it a valuable tool for dissecting the ubiquitin-proteasome pathway's role in regulating CRM1 turnover [1]. This compound is well-suited for studies utilizing proteasome inhibitors (e.g., MG132, Bortezomib) to interrogate the interplay between nuclear export and protein degradation machineries.

Lead Optimization Using Goniothalamin Scaffold

The α,β-unsaturated-δ-lactone scaffold of CRM1 degrader 1 offers a distinct chemical template for structure-activity relationship (SAR) campaigns aiming to develop novel CRM1-targeting agents [1]. This scaffold, derived from the natural product Goniothalamin, provides a non-SINE, non-CBS9106 chemical starting point for optimizing potency, selectivity, and pharmacokinetic properties while potentially circumventing existing patent landscapes [2].

CRM1 Degradation vs. Nuclear Export Inhibition Studies

For researchers seeking to compare the biological consequences of CRM1 protein degradation versus functional inhibition of nuclear export, CRM1 degrader 1 serves as a representative degrader tool compound [1]. Head-to-head comparisons with clinical-stage SINE inhibitors like Selinexor can elucidate whether complete CRM1 ablation yields distinct phenotypic outcomes or resistance profiles compared to export blockade alone [3].

Application
Selection Property
Validation Focus
Gastric cancer cell-model studies
Cell-model selectivity review
Cytotoxicity endpoint comparison (MGC803/HGC27 vs. GES1)
Proteasome pathway-engagement research
Proteasome-dependence validation
MG132 rescue assay context; CRM1 turnover monitoring
Scaffold-based SAR optimization
Non-SINE, non-pyrazole chemical starting point
Structure-driven selectivity exploration; IP-differentiated templates
Degradation vs. inhibition comparison
Mechanism-of-action differentiation
Phenotypic outcome comparison with reversible CRM1 inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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